4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrazole ring, a triazolopyrimidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine typically involves multi-step reactions. One common approach is the condensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethyl-1H-pyrazol-4-yl)methanol
- (1-Phenyl-1H-pyrazol-4-yl)methanol
- (1-Isopropyl-1H-pyrazol-4-yl)methanol
Uniqueness
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is unique due to its multi-ring structure, which imparts specific chemical and biological properties. The presence of the pyrazole, triazolopyrimidine, and piperazine rings allows for diverse interactions with molecular targets, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C20H24N10 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
7-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H24N10/c1-13-10-19(30-20(23-13)21-12-22-30)28-7-5-27(6-8-28)17-11-18(25-16(4)24-17)29-15(3)9-14(2)26-29/h9-12H,5-8H2,1-4H3 |
InChI Key |
YGOVBUPNORVFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=CC(=NC5=NC=NN45)C)C |
Origin of Product |
United States |
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